5-(3-Fluorophenyl)pentanoic acid
Description
5-(3-Fluorophenyl)pentanoic acid is a fluorinated aromatic carboxylic acid characterized by a pentanoic acid chain substituted at the fifth carbon with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
5-(3-fluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMMMCOIHGJZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the oxo process, which converts 1-butene and syngas into valeraldehyde, followed by oxidation to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Fluorophenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Substituent(s) | Position on Phenyl Ring | Key Differences vs. 5-(3-Fluorophenyl)pentanoic Acid | Biological/Physicochemical Impact | Source(s) |
|---|---|---|---|---|---|
| 5-(3-Bromophenyl)pentanoic acid | Bromine (Br) | 3-position | Larger atomic radius of Br vs. F; higher lipophilicity and potential for halogen bonding | Enhanced reactivity in nucleophilic substitution reactions | |
| 5-(3-Methoxyphenoxy)pentanoic acid | Methoxy (OCH₃) | 3-position | Electron-donating methoxy group vs. electron-withdrawing F | Altered metabolic stability; potential modulation of anti-inflammatory activity | |
| (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid | Two fluorine atoms (F) | 3,5-positions | Increased electronegativity and steric hindrance from difluoro substitution | Enhanced enzyme inhibition or receptor binding specificity | |
| 5-(4-Methylphenyl)pentanoic acid | Methyl (CH₃) | 4-position | Methyl group at para position reduces electronic effects compared to meta-F | Lower solubility in polar solvents; altered pharmacokinetics | |
| 5-[5-(3-Fluorophenyl)-pyrazol-1-yl]-5-oxopentanoic acid | Fluorophenyl-pyrazole hybrid | 3-position (on phenyl) | Presence of pyrazole ring adds hydrogen-bonding sites | Potential dual-action mechanisms (e.g., anti-inflammatory + analgesic) |
Key Findings from Comparative Studies
Electron-Withdrawing Effects of Fluorine: The meta-fluorine in this compound increases the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to non-fluorinated analogs (e.g., 5-Phenylpentanoic acid, pKa ~4.5–5.0). This enhances its solubility in aqueous environments at physiological pH . Fluorine’s electronegativity stabilizes the aryl ring, reducing susceptibility to oxidative degradation compared to brominated analogs .
Biological Activity: Enzyme Inhibition: Fluorinated analogs like (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid show stronger inhibition of inflammatory enzymes (e.g., COX-2) than non-fluorinated derivatives, attributed to fluorine’s ability to form dipole interactions with active-site residues . Antimicrobial Effects: Brominated analogs (e.g., 5-(3-Bromophenyl)pentanoic acid) exhibit superior antimicrobial activity due to halogen-bonding interactions with bacterial membranes, a property less pronounced in fluorinated compounds .
Synthetic Flexibility: Methoxy-substituted derivatives (e.g., 5-(3-Methoxyphenoxy)pentanoic acid) are more amenable to further functionalization (e.g., demethylation to phenolic derivatives) than fluorinated analogs, which require specialized fluorination techniques .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 5-(3-Bromophenyl)pentanoic Acid | 5-(4-Methylphenyl)pentanoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.2 | 241.1 | 178.2 |
| LogP (Octanol-Water) | 2.8 | 3.5 | 3.0 |
| Water Solubility (mg/mL) | ~15 | ~8 | ~10 |
| Melting Point (°C) | 85–90 | 95–100 | 70–75 |
| pKa | ~3.8 | ~3.5 | ~4.6 |
Sources: Predicted values based on analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
